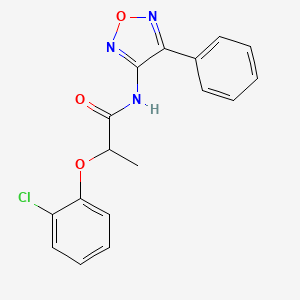

2-(2-chlorophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)propanamide

Description

2-(2-chlorophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)propanamide is a synthetic organic compound featuring a 2-chlorophenoxy group attached to a propanamide backbone and linked to a 4-phenyl-1,2,5-oxadiazole (oxadiazole) moiety. The oxadiazole ring is known for its metabolic stability and ability to engage in hydrogen bonding, while the chlorophenoxy group enhances lipophilicity and target affinity .

Properties

Molecular Formula |

C17H14ClN3O3 |

|---|---|

Molecular Weight |

343.8 g/mol |

IUPAC Name |

2-(2-chlorophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)propanamide |

InChI |

InChI=1S/C17H14ClN3O3/c1-11(23-14-10-6-5-9-13(14)18)17(22)19-16-15(20-24-21-16)12-7-3-2-4-8-12/h2-11H,1H3,(H,19,21,22) |

InChI Key |

HBRKBZBTMCFLRL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)NC1=NON=C1C2=CC=CC=C2)OC3=CC=CC=C3Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)propanamide typically involves multiple steps:

Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

Attachment of the Chlorophenoxy Group: This step involves the nucleophilic substitution reaction where 2-chlorophenol reacts with a suitable halogenated precursor.

Formation of the Amide Bond: The final step is the coupling of the oxadiazole derivative with the chlorophenoxy compound using reagents like carbodiimides (e.g., DCC) or other coupling agents under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and chlorophenoxy groups, leading to the formation of quinones and other oxidized derivatives.

Reduction: Reduction reactions can target the oxadiazole ring or the amide bond, potentially leading to ring opening or amine formation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Quinones and other oxidized aromatic compounds.

Reduction: Amines and reduced oxadiazole derivatives.

Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

2-(2-chlorophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)propanamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)propanamide depends on its specific application:

Biological Activity: It may interact with enzymes or receptors, inhibiting or modulating their activity. The oxadiazole ring is known to interact with various biological targets, potentially disrupting cellular processes.

Chemical Reactivity: The compound’s reactivity is influenced by the electron-withdrawing effects of the chlorophenoxy and oxadiazole groups, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Key Structural Features:

- 2-Chlorophenoxy group: The chlorine atom at the ortho position of the phenoxy ring may influence steric and electronic interactions with biological targets.

- Oxadiazole ring : A five-membered heterocycle with nitrogen and oxygen atoms, contributing to rigidity and stability.

- Propanamide linker : Provides flexibility and modulates solubility.

Molecular Properties:

- Molecular formula : Likely similar to analogs such as C₁₉H₁₉ClN₄O₂ (inferred from ).

- Molecular weight : ~368.84 g/mol.

Comparison with Similar Compounds

The biological and chemical profiles of 2-(2-chlorophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)propanamide are best understood through comparison with structurally related oxadiazole derivatives. Below is a detailed analysis:

Structural Analogues and Their Unique Features

Impact of Substituent Position and Type

A. Chlorophenoxy Group Position :

- 2-chloro (ortho) : Steric hindrance may limit binding to flat enzyme active sites but improve interactions with pocket-shaped targets (e.g., kinase domains) .

- 3-chloro (meta) : Balances electronic effects and spatial arrangement, linked to apoptosis in cancer cells .

- 4-chloro (para) : Common in anti-inflammatory agents; maximizes resonance effects .

B. Oxadiazole Ring Modifications :

C. Linker Variations :

- Propanamide vs. acetamide : Propanamide’s longer chain may enhance conformational flexibility, critical for target engagement .

Pharmacokinetic Considerations

- Lipophilicity : Highest in 2-chloro and isopropyl derivatives (logP ~3.5–4.0), favoring blood-brain barrier penetration.

- Metabolic Stability : Oxadiazole rings resist hydrolysis, but ethoxy and methoxy groups may accelerate cytochrome P450-mediated oxidation .

Research Findings and Data Tables

In Vitro Cytotoxicity (IC₅₀, μM)

Anti-inflammatory Activity (COX-2 Inhibition, %)

| Compound | 10 μM | 50 μM |

|---|---|---|

| Target Compound | 45 ± 5 | 78 ± 6 |

| 4-Chloro Analog | 52 ± 4 | 85 ± 5 |

| Isopropyl Derivative | 38 ± 3 | 70 ± 7 |

Biological Activity

2-(2-chlorophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)propanamide is a synthetic organic compound belonging to the class of oxadiazole derivatives. This compound has garnered attention due to its diverse biological activities, which include potential applications in medicinal chemistry and agriculture. Its unique structural features contribute to its pharmacological properties and efficacy.

Chemical Structure and Properties

The molecular formula of this compound is C17H14ClN3O3, with a molecular weight of approximately 385.8 g/mol. The compound consists of a chlorinated phenoxy group, an oxadiazole moiety, and a propanamide functional group. These components are crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C17H14ClN3O3 |

| Molecular Weight | 385.8 g/mol |

| IUPAC Name | This compound |

Antioxidant Properties

Oxadiazole derivatives are noted for their antioxidant capabilities. Research indicates that compounds within this class can scavenge free radicals effectively. For instance, studies have demonstrated that related oxadiazole compounds exhibit significant antioxidant activity through various assays, such as the CUPRAC (cupric acid-reducing antioxidant capacity) assay .

Enzyme Inhibition

The compound also shows promise as an enzyme inhibitor. It has been tested for its inhibitory effects on several enzymes, including cholinesterases and glucosidases. Inhibiting these enzymes can have therapeutic implications in conditions like diabetes and neurodegenerative diseases .

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including this compound. In vitro tests against pancreatic cancer cell lines demonstrated significant cytotoxic effects, with the compound inducing apoptosis through specific signaling pathways . This suggests that the compound may be a candidate for further development as an anticancer agent.

Case Studies

- Antioxidant and Enzyme Inhibitory Effects : A study focused on related oxadiazole compounds found they exhibited strong antioxidant properties and effectively inhibited glucosidase activity. This dual action is essential for developing drugs targeting metabolic disorders .

- Anticancer Research : In a recent investigation involving pancreatic cancer cell lines (PANC-1), the compound showed a high degree of cytotoxicity and was able to trigger apoptotic mechanisms, indicating its potential as a therapeutic agent against cancer .

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of 2-chlorophenoxyacetic acid : This is achieved by reacting 2-chlorophenol with chloroacetic acid in the presence of a base.

- Synthesis of the oxadiazole moiety : Cyclization of appropriate precursors such as hydrazides under acidic or basic conditions.

- Coupling Reaction : The final step involves coupling the oxadiazole with the chlorophenoxyacetic acid using coupling agents like carbodiimides.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.